3-Bromo-2-iodothiophene

Übersicht

Beschreibung

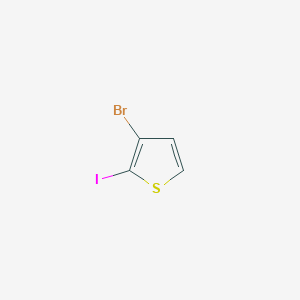

3-Bromo-2-iodothiophene is an organic compound with the molecular formula C4H2BrIS . It has a molecular weight of 288.93 g/mol . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is a liquid at room temperature .

Synthesis Analysis

3-Iodothiophene can be synthesized from 3-bromothiophene and KI by coordination catalytic iodination using CuI/different 1, 2-diamine ligands as catalysts . Under optimal conditions, the yield of 3-iodothiophene can reach 91.73% .Molecular Structure Analysis

The InChI code for 3-Bromo-2-iodothiophene is 1S/C4H2BrIS/c5-3-1-2-7-4(3)6/h1-2H . The canonical SMILES structure is C1=CSC(=C1Br)I .Physical And Chemical Properties Analysis

3-Bromo-2-iodothiophene has a boiling point of 243.1°C at 760 mmHg . It has a flash point of 100.8°C . The compound has a topological polar surface area of 28.2 Ų .Wissenschaftliche Forschungsanwendungen

Organic Semiconductors

3-Bromo-2-iodothiophene: is instrumental in the development of organic semiconductors. Thiophene derivatives are known for their excellent charge-carrier mobility, making them suitable for use in organic field-effect transistors (OFETs). The incorporation of halogen atoms like bromine and iodine into the thiophene ring can modulate the electronic properties of the semiconductor, enhancing its performance .

OLED Fabrication

In the fabrication of organic light-emitting diodes (OLEDs), 3-Bromo-2-iodothiophene serves as a precursor for synthesizing complex thiophene-based molecules. These molecules contribute to the light-emitting layer of OLEDs, where their ability to transport electrons and holes efficiently leads to improved brightness and color purity .

Corrosion Inhibitors

The chemical industry utilizes thiophene derivatives as corrosion inhibitors. 3-Bromo-2-iodothiophene can be part of formulations that protect metals from corrosion, especially in harsh environments. Its effectiveness is attributed to the formation of a protective film on the metal surface .

Pharmacological Research

Thiophene derivatives exhibit a range of pharmacological properties. 3-Bromo-2-iodothiophene may be used in the synthesis of compounds with potential anticancer, anti-inflammatory, and antimicrobial activities. Its structural modification can lead to new drugs with improved efficacy and reduced side effects .

Safety and Hazards

3-Bromo-2-iodothiophene is considered hazardous. It has been assigned the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

3-Bromo-2-iodothiophene is a type of thiophene derivative. Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a variety of biological effects . For example, some thiophene derivatives are known to exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways, leading to a variety of downstream effects .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 2.27 (iLOGP), 2.98 (XLOGP3), 3.12 (WLOGP), 2.97 (MLOGP), and 4.31 (SILICOS-IT), with a consensus Log Po/w of 3.13 .

Result of Action

Thiophene derivatives are known to have a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Eigenschaften

IUPAC Name |

3-bromo-2-iodothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrIS/c5-3-1-2-7-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWOMWZUHZNFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrIS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449812 | |

| Record name | 3-bromo-2-iodo-thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-iodothiophene | |

CAS RN |

60404-24-2 | |

| Record name | 3-bromo-2-iodo-thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methanimidamide, N,N-dimethyl-N'-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B1278445.png)